Diosmetin t-butyldimethylsilyl ether-d3
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Overview
Description
Diosmetin t-butyldimethylsilyl ether-d3 is a deuterium-labeled derivative of diosmetin t-butyldimethylsilyl ether. Diosmetin itself is a naturally occurring flavonoid found in citrus fruits and is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The deuterium labeling in this compound is used to trace the compound in various scientific studies, enhancing the understanding of its behavior and interactions.
Preparation Methods
The synthesis of diosmetin t-butyldimethylsilyl ether-d3 involves the deuteration of diosmetin t-butyldimethylsilyl ether. This process typically includes the following steps:
Industrial production methods for this compound are not widely documented, but the synthesis generally follows standard organic synthesis protocols involving deuterium exchange and silylation reactions.
Chemical Reactions Analysis
Diosmetin t-butyldimethylsilyl ether-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert diosmetin derivatives back to their parent flavonoid forms.
Substitution: The silyl ether group can be substituted under specific conditions, such as using fluoride ions to remove the silyl protecting group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluoride sources like tetrabutylammonium fluoride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diosmetin t-butyldimethylsilyl ether-d3 is used in various scientific research applications, including:
Chemistry: As a labeled compound, it helps in tracing and studying the metabolic pathways of diosmetin and its derivatives.
Biology: It is used to investigate the biological activities of diosmetin, including its antioxidant and anti-inflammatory effects.
Medicine: Research on its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of diosmetin t-butyldimethylsilyl ether-d3 involves its interaction with various molecular targets and pathways. Diosmetin, the parent compound, is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
The deuterium labeling does not significantly alter these mechanisms but allows for more precise tracking and analysis in experimental settings.
Comparison with Similar Compounds
Diosmetin t-butyldimethylsilyl ether-d3 can be compared with other similar compounds such as:
Diosmin: A glycoside form of diosmetin with similar pharmacological activities but different bioavailability and metabolic pathways.
Hesperidin: Another citrus flavonoid with overlapping antioxidant and anti-inflammatory properties.
Luteolin: A structurally related flavonoid with similar biological activities but distinct molecular targets.
This compound is unique due to its deuterium labeling, which enhances its utility in research by allowing for precise tracking and analysis.
Properties
Molecular Formula |
C22H26O6Si |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C22H26O6Si/c1-22(2,3)29(5,6)28-14-10-16(24)21-17(25)12-19(27-20(21)11-14)13-7-8-18(26-4)15(23)9-13/h7-12,23-24H,1-6H3/i4D3 |
InChI Key |
MQBWJVZJDBPKEU-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[Si](C)(C)C(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
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